N-(4-fluorobenzyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-3,4-dimethylbenzamide: is an organic compound that features a benzamide core substituted with a 4-fluorobenzyl group and two methyl groups at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3,4-dimethylbenzamide typically involves the reaction of 4-fluorobenzylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorobenzyl)-3,4-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: N-(4-fluorobenzyl)-3,4-dimethylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the synthesis of bioactive molecules that target specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit specific industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and hydrogen bonding. The presence of the dimethyl groups at the 3 and 4 positions of the benzene ring can influence the compound’s overall conformation and reactivity, affecting its biological activity.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: Used as a pharmaceutical intermediate.
4-fluorobenzylamine: Utilized in the synthesis of various bioactive molecules.
N-(4-fluorobenzyl)-N-methylpropane-1,3-diamine: Studied for its biological activities.
Uniqueness: N-(4-fluorobenzyl)-3,4-dimethylbenzamide is unique due to the specific substitution pattern on the benzene ring, which can significantly influence its chemical and biological properties. The combination of the fluorobenzyl group and the dimethyl groups provides a distinct profile that can be exploited in various applications, from drug development to material science.
Properties
Molecular Formula |
C16H16FNO |
---|---|
Molecular Weight |
257.30 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16FNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
IHEMMMHNVQJENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.